5-Chloro-4-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-phenyl-1,3-dioxane: is a chemical compound with the molecular formula C10H11ClO2 It consists of a dioxane ring (a six-membered cyclic ether) with a chlorine atom and a phenyl group attached
Chemical Formula: CHClO
CAS Number: 91880-73-8
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 5-Chloro-4-phenyl-1,3-dioxane. One common method involves the reaction of phenol with chloroacetyl chloride, followed by cyclization to form the dioxane ring. The reaction proceeds as follows:
Phenol+Chloroacetyl chloride→this compound
Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. due to its limited commercial applications, industrial-scale production methods are scarce.
Analyse Chemischer Reaktionen
Reactivity: 5-Chloro-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phenyl group can participate in redox processes.
Ring-Opening Reactions: The dioxane ring can open under specific conditions.
Chloroacetyl chloride: Used in the initial synthesis.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Solvent: Occasionally employed as a solvent due to its stability.
- Limited research exists on its biological applications. Further studies are needed to explore its potential in drug development.
- Minimal industrial applications due to its specialized nature.
Wirkmechanismus
The exact mechanism of action remains unclear, primarily because of the compound’s limited use and research. Further investigations are necessary to elucidate its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-4-phenyl-1,3-dioxane is unique due to its specific combination of a phenyl group and a chlorine atom within the dioxane ring. Similar compounds include other dioxanes and related cyclic ethers.
Researchers continue to explore the properties and applications of this intriguing compound
Eigenschaften
91880-73-8 | |
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
5-chloro-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C10H11ClO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI-Schlüssel |
OPNBZWUBRPHXOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(OCO1)C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.